REACTION_CXSMILES
|
[H-].[CH2:2]([N:9]1[CH2:14][CH2:13][NH:12][C:11](=O)[C:10]1([CH3:17])[CH3:16])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+]>O1CCCC1>[CH2:2]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][C:10]1([CH3:17])[CH3:16])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(NCC1)=O)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 20 hr at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by reflux for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The progress of reaction
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0-10° C.
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran (500 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (100 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the aq. phase was extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure till dryness
|
Type
|
CUSTOM
|
Details
|
The resulting crude product (5.2 g) was carried over to the next step without purification
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CNCC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |